Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate is a synthetic organic compound that features a pyrazole ring substituted with a difluoroethyl group and a trimethylsilyl-ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The scalability of the process is also considered to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.
Scientific Research Applications
Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl and trimethylsilyl-ethynyl groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Difluoro(trimethylsilyl)acetonitrile: Another compound featuring difluoro and trimethylsilyl groups, used in similar applications.
2,2-Dichloro-1,1-difluoroethyl methyl ether: A compound with difluoroethyl functionality, used as an anesthetic agent.
Uniqueness
Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
Biological Activity
Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate is a synthetic compound with significant biological activity, primarily due to its structural features that include a pyrazole ring and difluoroethyl group. This article reviews its biological properties, focusing on its pharmacological potential and mechanisms of action.
- Molecular Formula : C₁₂H₁₆F₂N₂O₂Si
- Molecular Weight : 286.35 g/mol
- CAS Number : 1946828-49-4
The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical for drug development .
This compound has been studied for its interaction with fibroblast growth factor receptor 2 (FGFR2). FGFRs play a pivotal role in various cellular processes, including proliferation and differentiation. Inhibition of FGFR signaling has therapeutic implications in oncology, particularly in tumors characterized by aberrant FGFR signaling pathways.
Anticancer Potential
The compound's structural similarities to other known anticancer agents suggest potential efficacy in cancer treatment. Pyrazole derivatives have been linked to various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest. The difluoroethyl group may enhance the bioavailability of the compound, making it a candidate for further investigation in cancer therapies .
Case Studies and Research Findings
Several studies highlight the biological activities associated with pyrazole derivatives:
- Antibacterial Studies : A study investigated the antibacterial effects of various pyrazole derivatives against Klebsiella–Enterobacter spp. The most effective compounds achieved inhibition rates exceeding 80% at specific concentrations .
- Anticancer Research : Research into structurally similar compounds has shown promising results in inhibiting tumor growth through FGFR targeting. These findings support the hypothesis that this compound may exhibit similar properties .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 1-(2-fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate | C₁₂H₁₆F₂N₂O₂Si | Similar structure but with a single fluorine atom |
1-(3-chloro-4-fluorophenyl)-4-(trimethylsilyl)ethynyl pyrazole | C₁₂H₁₄ClFN₂O | Contains chlorine and fluorine; differing biological activity |
Methyl 4-(phenylethynyl)-1H-pyrazole-3-carboxylate | C₁₃H₁₂N₂O₂ | Lacks fluorinated groups but retains biological relevance |
The unique combination of fluorinated groups and silyl functionalities in this compound may enhance its pharmacokinetic properties compared to these similar compounds .
Properties
Molecular Formula |
C12H16F2N2O2Si |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
methyl 1-(2,2-difluoroethyl)-4-(2-trimethylsilylethynyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H16F2N2O2Si/c1-18-12(17)11-9(5-6-19(2,3)4)7-16(15-11)8-10(13)14/h7,10H,8H2,1-4H3 |
InChI Key |
KRHPLVUNUPCKHH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1C#C[Si](C)(C)C)CC(F)F |
Origin of Product |
United States |
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